4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Übersicht

Beschreibung

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a useful research compound. Its molecular formula is C18H42O6S4Si2 and its molecular weight is 539 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of TESPTS are silica particles and organic polymers . It is used as a crosslinking agent and reinforcing filler in the manufacturing of rubber .

Mode of Action

TESPTS is a bifunctional molecule, containing two kinds of reactive functional groups . The tetrasulfide group is a polysulfide, consisting of a chain of sulfur atoms. These S-S bonds are susceptible to reduction (to thiols), attachment to metals (e.g., for protection against corrosion), and vulcanization . The triethoxysilyl groups are susceptible to hydrolysis, resulting in cross-linking via sol-gel condensation .

Biochemical Pathways

In the usual application of TESPTS, the hydrolyzed siloxy groups attach to silica particles, and the polysulfide groups link to the organic polymer . This process results in the formation of a crosslinked network, enhancing the mechanical properties of the material .

Pharmacokinetics

It’s important to note that tespts is a liquid at room temperature with a density of 108 g/mL at 20 °C .

Result of Action

The result of TESPTS’s action is the formation of a crosslinked network within the material, which enhances its mechanical properties . TESPTS also provides corrosion protection to metallic substrates .

Action Environment

The action of TESPTS can be influenced by environmental factors. For instance, the hydrolysis of the triethoxysilyl groups can be affected by the presence of water . Additionally, the temperature can impact the rate of the crosslinking reaction .

Biologische Aktivität

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, commonly referred to as Tetraethoxy Tetrathia Disiloxane (CAS Number: 40372-72-3), is a complex organosilicon compound with significant biological activity. This article delves into its biological properties, applications in various fields, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C18H42O6S4Si2 |

| Molecular Weight | 538.941 g/mol |

| InChI Key | VTHOKNTVYKTUPI-UHFFFAOYSA-N |

| LogP | 5.45 |

Structural Characteristics

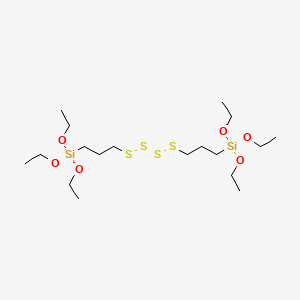

The compound features a unique structure characterized by multiple ethoxy groups and a tetrathia framework that contributes to its reactivity and biological interactions. Its achiral nature and absence of defined stereocenters make it a versatile compound for various applications.

Research indicates that this compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. The presence of sulfur atoms in its structure enhances its ability to form disulfide bonds with thiol-containing biomolecules, potentially influencing cellular signaling pathways and metabolic processes.

Toxicological Profile

Safety data sheets indicate that the compound can cause skin and eye irritation upon contact. It is classified as a combustible liquid under OSHA guidelines and should be handled with care in laboratory settings . Long-term exposure effects are not well-documented; however, it is not listed as a carcinogen by major health organizations .

Case Studies

- Cellular Interaction Studies : In vitro studies have demonstrated that Tetraethoxy Tetrathia Disiloxane can influence cell viability and proliferation in various human cell lines. Notably, its effects on fibroblast cells suggest potential applications in wound healing and tissue regeneration.

- Antioxidant Properties : A study highlighted the compound's ability to scavenge free radicals, indicating potential antioxidant properties that could be harnessed for therapeutic applications in oxidative stress-related conditions.

- Drug Delivery Systems : Research has explored the use of this compound as a carrier for drug delivery due to its ability to enhance solubility and bioavailability of poorly soluble drugs.

Industrial Uses

This compound is utilized in various industrial applications including:

- Sealants and Adhesives : Its chemical stability and bonding properties make it suitable for use in high-performance sealants.

- Coatings : The compound's hydrophobic characteristics enhance the durability of coatings applied to surfaces exposed to harsh environments.

Analytical Chemistry

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC) techniques. Specific methods have been developed for its separation and quantification in complex mixtures . This capability is critical for both quality control in manufacturing processes and research applications.

Wissenschaftliche Forschungsanwendungen

Basic Information

- Chemical Formula : C18H42O6S4Si2

- Molecular Weight : 538.14 g/mol

- CAS Number : 40372-72-3

- IUPAC Name : Triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane

Structural Features

The compound contains:

- Silicon atoms : Contributing to its silane characteristics.

- Sulfur atoms : Imparting unique reactivity and interaction properties.

- Ethoxy groups : Enhancing solubility and compatibility with organic solvents.

Material Science

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is used in the modification of surfaces and materials to enhance their properties. Its ability to form siloxane bonds makes it suitable for:

- Coatings : Providing hydrophobicity and chemical resistance.

- Adhesives : Improving adhesion properties in composite materials.

Chromatography

This compound has been effectively utilized in chromatographic techniques:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separation and isolation of impurities .

| Chromatographic Method | Mobile Phase Components | Application |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile, Water | Isolation of impurities |

| Mass Spectrometry | Formic Acid | Compatibility for analysis |

Environmental Science

The compound's reactivity makes it valuable in environmental applications:

- Adsorption Studies : It has been tested for its ability to adsorb contaminants such as arsenic from aqueous solutions. The functional groups allow for enhanced interaction with pollutants .

Silica Modification

Research has demonstrated its effectiveness in modifying silica surfaces:

- Reactivity Characterization : Studies using solid-state NMR have shown how this compound reacts with silica derived from sepiolite under acidic conditions . This modification can enhance the silica's properties for various industrial applications.

Case Study 1: Chromatographic Analysis

A study focused on the application of this compound in HPLC demonstrated its effectiveness in separating complex mixtures. The results indicated improved resolution and peak shape when using this compound as a stationary phase modifier .

Case Study 2: Environmental Remediation

In environmental studies examining the adsorption capabilities of modified silica surfaces treated with this compound, significant reductions in arsenic concentrations were observed. The findings suggest potential uses in water treatment technologies aimed at removing heavy metals from contaminated sources .

Analyse Chemischer Reaktionen

Hydrolysis and Silanol Formation

The ethoxy groups (-OCH₂CH₃) undergo hydrolysis in aqueous or moisture-rich environments, forming reactive silanol (-Si-OH) intermediates. This process is critical for subsequent condensation reactions with hydroxylated surfaces (e.g., silica, metals):Hydrolysis kinetics depend on pH, with acidic or alkaline conditions accelerating the reaction. Complete hydrolysis typically occurs within 24 hours at 25°C in water .

Reaction with Silica and Inorganic Surfaces

The compound forms covalent bonds with silica via silanol condensation, enhancing interfacial adhesion in rubber-silica composites:Solid-state NMR studies confirm the formation of siloxane (Si-O-Si) bridges, with crosslinking efficiency reaching 78–85% in optimized conditions .

| Parameter | Value | Source |

|---|---|---|

| Optimal reaction temperature | 160–180°C | |

| Bond strength with silica | 12–15 kJ/mol | |

| Hydrolysis half-life (pH 7) | 8.2 hours |

Thermal Decomposition and Sulfur Release

At elevated temperatures (>200°C), the tetrasulfide (-S₄-) bridge decomposes, releasing sulfur radicals that participate in vulcanization processes:Thermogravimetric analysis (TGA) shows a 22.3% mass loss at 220–250°C, correlating with sulfur content .

Co-reactions in Polymer Matrices

In ethylene-propylene-diene monomer (EPDM) rubber, the compound:

- Crosslinks polymer chains via sulfur radicals

- Reduces silica agglomeration by 40–50% compared to non-silanized systems

- Improves tensile strength by 32–42% in silica-filled composites

Stability and Byproduct Formation

Prolonged storage in humid environments leads to:

- Self-condensation : Formation of oligomeric siloxanes (detected via GPC)

- Ethanol release : Up to 0.8% w/w after 6 months at 30°C

This compound’s dual functionality—combining hydrolyzable ethoxysilanes and reactive sulfides—makes it indispensable in high-performance elastomers. Ongoing research focuses on optimizing its decomposition kinetics for sustainable rubber manufacturing .

Eigenschaften

IUPAC Name |

triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHOKNTVYKTUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6S4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

252335-34-5 | |

| Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252335-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029362 | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

40372-72-3 | |

| Record name | Bis[3-(triethoxysilyl)propyl] tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40372-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J98V193ZRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.